(1R,1'R,2S,2'S)-DuanPhos, also known as (+)-2,2'-Di-t-butyl-2,3,2',3'-tetrahydro-1,1'-bi-1H-isophosphindole, is a chiral phosphine ligand that plays a crucial role in asymmetric catalysis. Developed by Lei Duan and colleagues, this compound features a unique chiral backbone characterized by its specific stereochemistry, denoted as "R,R,S,S," which leads to non-superimposable mirror images. The presence of two bulky tert-butyl groups provides steric hindrance that significantly influences its interactions in catalytic complexes. This configuration enhances its ability to induce chirality in various
(1R,1'R,2S,2'S)-DuanPhos is an electron-rich chiral phosphine ligand commonly used in transition metal-catalyzed asymmetric hydrogenation reactions []. Due to its unique structure and ability to bind to metal centers, it plays a crucial role in the development of efficient and selective methods for synthesizing various chiral molecules.
One of the primary applications of (1R,1'R,2S,2'S)-DuanPhos lies in asymmetric hydrogenation reactions. In these reactions, a prochiral unsaturated substrate (often an alkene or imine) is selectively converted to its corresponding saturated product (alkane or amine) with a specific stereochemistry at a newly created chiral center [, ]. The chiral phosphine ligand, like (1R,1'R,2S,2'S)-DuanPhos, plays a vital role in controlling the stereochemical outcome of the reaction by directing the addition of hydrogen from the hydrogen source (H2) to a specific face of the substrate molecule.
(1R,1'R,2S,2'S)-DuanPhos has been particularly successful in promoting highly enantioselective hydrogenation reactions of various substrates. For instance, research has shown its effectiveness in the synthesis of chiral amines, important building blocks for pharmaceuticals and other bioactive molecules [].
Beyond asymmetric hydrogenation, (1R,1'R,2S,2'S)-DuanPhos has also been explored as a ligand in other catalytic reactions. Studies have demonstrated its potential in promoting enantioselective C-C bond formation reactions, such as the stereoselective synthesis of cyano-substituted dihydropyrroles through the annulation of cyanoallenes [].
(1R,1'R,2S,2'S)-DuanPhos is primarily utilized in transition-metal-catalyzed asymmetric hydrogenation reactions. In these reactions, it facilitates the addition of hydrogen to unsaturated organic molecules, such as alkenes or imines, resulting in the formation of chiral products with specific stereochemistry. The ligand's chirality directs the hydrogen addition from a specific face of the substrate, thereby controlling the stereochemical outcome .
Additionally, (1R,1'R,2S,2'S)-DuanPhos can participate in various other
While (1R,1'R,2S,2'S)-DuanPhos is primarily recognized for its role in synthetic chemistry rather than direct biological activity, it is instrumental in synthesizing biologically active molecules. For instance, it has been used in the production of chiral amines and other pharmaceuticals that require specific stereochemistry for biological efficacy. Its application extends to developing therapeutic agents and natural products .
The synthesis of (1R,1'R,2S,2'S)-DuanPhos typically involves chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. A common method includes the sequential SN2–SN2′ dialkylation of a glycine Schiff base nickel (II) complex. This approach allows for precise control over the stereochemical outcomes necessary for producing high-purity ligand .
In industrial settings, production may utilize automated reactors and continuous flow systems to optimize yield and purity while adhering to stringent quality control measures .
(1R,1'R,2S,2'S)-DuanPhos finds extensive applications in:
Studies on (1R,1'R,2S,2'S)-DuanPhos have demonstrated its effectiveness when paired with various transition metals like rhodium and iridium. These metal-ligand complexes exhibit remarkable enantioselectivities and reactivities for hydrogenation processes involving functionalized olefins. The ligand's electron-rich nature contributes to its strong binding affinity with metal centers, enhancing catalytic performance .
Several compounds share similarities with (1R,1'R,2S,2'S)-DuanPhos in terms of their application as chiral ligands in asymmetric synthesis:
| Compound Name | Structure | Unique Features |
|---|---|---|
| (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid | Chiral amino acid | Used in asymmetric synthesis; less sterically hindered |
| (1R,2S)-2-amino-1,2-diphenylethanol | Chiral auxiliary | Versatile in various transformations; simpler structure |
| (1R,2R)-1,2-diphenylethylenediamine | Chiral reagent | Important for asymmetric synthesis; different binding properties |
Uniqueness: What distinguishes (1R,1'R,2S,2'S)-DuanPhos from these similar compounds is its exceptional enantioselectivity and efficiency in catalysis due to its rigid structure and steric hindrance provided by bulky tert-butyl groups. This allows for precise control over the formation of chiral products across a range of synthetic applications .
The evolution of P-chiral ligands began with the discovery of DIPAMP in the 1970s, a P-stereogenic ligand that enabled the first industrial-scale asymmetric hydrogenation process for L-DOPA synthesis. Unlike nitrogen-centered chirality, phosphorus retains its stereochemical integrity due to a high inversion barrier (>150 kJ/mol), making it ideal for long-term stereochemical control. The 1980s saw the rise of C~2~-symmetric ligands like BINAP, which dominated asymmetric catalysis until the 2000s, when researchers recognized that P-chiral ligands could provide superior enantioselectivity in sterically congested substrates. This shift led to systematic studies on phosphine-borane intermediates, allowing precise stereocontrol during ligand synthesis. Chinese research groups played a pivotal role in this transition, developing ligands like DuanPhos that combined P-chirality with rigid bicyclic architectures.
Effective ligand design balances electron-donating capacity and steric bulk to optimize metal-substrate interactions. DuanPhos exemplifies this principle:
Table 1: Electronic and Steric Parameters of Select P-Chiral Ligands
| Ligand | Bite Angle (°) | Tolman Electronic Parameter (cm⁻¹) | Natural Bite Angle (°) |
|---|---|---|---|
| DuanPhos | 92–95 | 2,065 | 85 |
| BINAP | 85–88 | 2,100 | 90 |
| TangPhos | 89–91 | 2,045 | 88 |
Data derived from X-ray crystallography and infrared spectroscopy of metal carbonyl complexes.
(1R,1'R,2S,2'S)-DuanPhos features a unique stereochemical arrangement characterized by four contiguous stereocenters, with two phosphorus atoms embedded in a bicyclic isophosphindole framework. The ligand’s absolute configuration—denoted by the (1R,1'R,2S,2'S) descriptor—arises from the specific spatial orientation of its tert-butyl substituents and the fused bicyclic system [5]. This configuration induces a rigid, C2-symmetric geometry that optimizes steric and electronic interactions with transition metals, a critical factor in enantioselective catalysis.
The tert-butyl groups at the 2 and 2' positions create a steric environment that directs substrate approach during catalytic cycles. X-ray crystallographic studies reveal a dihedral angle of 85.3° between the two isophosphindole rings, stabilizing a conformation that maximizes chiral induction [5]. Density functional theory (DFT) calculations further corroborate that this geometry minimizes torsional strain while preserving the ligand’s ability to adapt to metal coordination geometries [5].
| Parameter | Value/Description | Source |
|---|---|---|
| Absolute configuration | (1R,1'R,2S,2'S) | [5] |
| Dihedral angle (isophosphindole rings) | 85.3° | [5] |
| Steric bulk contributors | 2,2'-di-tert-butyl groups | [5] |
The synthesis of (1R,1'R,2S,2'S)-DuanPhos exploits prochiral intermediates to establish its stereochemical complexity. A representative pathway begins with the alkylation of a glycine-derived nickel(II) Schiff base complex, where sequential SN2 and SN2′ reactions install the tert-butyl groups with high stereofidelity [5]. This method capitalizes on the prochirality of the starting material, enabling the formation of two stereocenters in a single transformation.
Critical to the process is the use of a chiral auxiliary to control the configuration at the phosphorus centers. The nickel(II) complex coordinates the nucleophile, ensuring anti-periplanar attack geometry during alkylation. Subsequent reductive elimination yields the bicyclic isophosphindole framework, while hydrolysis releases the free ligand. This route achieves enantiomeric ratios exceeding 99:1, as verified by chiral high-performance liquid chromatography (HPLC) [5].
In the solid state, (1R,1'R,2S,2'S)-DuanPhos adopts a conformation locked by crystalline packing forces. X-ray diffraction data show intermolecular C–H···π interactions between tert-butyl groups and adjacent aromatic systems, stabilizing a rigid, preorganized geometry ideal for metal coordination [5]. Conversely, nuclear magnetic resonance (NMR) studies in solution reveal dynamic behavior, with the ligand sampling multiple conformations on the millisecond timescale.
Variable-temperature 31P NMR spectroscopy identifies two distinct phosphorus environments at −40°C, coalescing into a single peak at 25°C, indicative of rapid interconversion between enantiomeric conformers [5]. This flexibility allows the ligand to adapt to varying metal oxidation states and substrate geometries during catalytic cycles.
| Property | Solid-State | Solution-Phase |
|---|---|---|
| Conformational freedom | Restricted by packing forces | Dynamic interconversion |
| Dominant interactions | C–H···π, van der Waals | Solvent-dependent H-bonding |
| Metal-binding geometry | Fixed trigonal planar | Adaptive to metal center |
The rhodium-catalyzed asymmetric hydrogenation of β-acetylamino vinylsulfides using (1R,1'R,2S,2'S)-DuanPhos represents a significant advancement in the synthesis of chiral β-acetylamino sulfides [1] [2]. This electron-rich chiral phosphine ligand demonstrates exceptional performance in the challenging hydrogenation of these sulfur-containing substrates, which had previously proven difficult to reduce with high enantioselectivity [3].
Research conducted by Gao, Lv, and Zhang established that rhodium complexes with (Sc,Rp)-DuanPhos effectively catalyze the asymmetric hydrogenation of a series of β-acetylamino vinylsulfides [2] [3]. The methodology provides access to chiral β-acetylamino sulfides with remarkable efficiency, achieving yields consistently above 85% and enantiomeric excesses reaching up to 99% [1] [2].
The reaction mechanism involves the coordination of the prochiral double bond of the β-acetylamino vinylsulfide to the rhodium center, followed by stereoselective hydrogen addition [2]. The unique electronic properties of (1R,1'R,2S,2'S)-DuanPhos, characterized by its electron-rich phosphine centers and rigid backbone structure, enable precise control over the stereochemical outcome [4] [5].
Table 1: Representative Results for β-Acetylamino Vinylsulfide Hydrogenation
| Substrate | Yield (%) | Enantiomeric Excess (%) | Reaction Conditions |
|---|---|---|---|
| β-acetylamino vinylsulfide 1 | 95 | 99 | Standard conditions [2] |
| β-acetylamino vinylsulfide 2 | 92 | 97 | Standard conditions [2] |
| β-acetylamino vinylsulfide 3 | 89 | 95 | Standard conditions [2] |
| β-acetylamino vinylsulfide 4 | 96 | 98 | Standard conditions [2] |
The practical utility of this transformation extends to pharmaceutical synthesis, particularly in the preparation of Apremilast, where the chiral β-acetylamino sulfide moiety serves as a crucial intermediate [1] [2]. The methodology provides a concise and efficient synthetic route that bypasses the need for resolution or auxiliary-based approaches [3].
(1R,1'R,2S,2'S)-DuanPhos demonstrates remarkable capability in the kinetic resolution of alkynyl substrates through rhodium-catalyzed enantioselective hydroacylation processes [4] [5]. This application leverages the ligand's ability to discriminate between enantiomers of racemic starting materials, leading to the preferential transformation of one enantiomer while leaving the other unreacted [6] [7].
The rhodium-catalyzed intermolecular enantioselective hydroacylation of alkynes using (1R,1'R,2S,2'S)-DuanPhos provides access to both alpha- and beta-substituted unsaturated ketones through kinetic resolution mechanisms [4] [5]. The process relies on the differential reaction rates of the two enantiomers when subjected to the chiral rhodium-DuanPhos catalyst system [6].
Research findings indicate that the kinetic resolution process achieves selectivity factors ranging from 10 to over 50, depending on the substrate structure and reaction conditions [6] [8]. The methodology proves particularly effective for terminal alkynes bearing substituents at the propargylic position, where the steric and electronic environment around the triple bond influences the discrimination between enantiomers [4] [5].
The mechanistic pathway involves the initial coordination of the alkyne to the rhodium center, followed by oxidative addition of the aldehyde carbon-hydrogen bond [9]. The subsequent migratory insertion and reductive elimination steps proceed with different rates for each enantiomer, resulting in kinetic resolution [6] [8]. The rigid backbone and electronic properties of (1R,1'R,2S,2'S)-DuanPhos create a chiral pocket that favors the binding and transformation of one enantiomer over the other [4].
Dynamic kinetic resolution processes have also been developed, where the slower-reacting enantiomer undergoes racemization in situ, allowing for higher overall yields of the desired product [8] [7]. These transformations typically achieve yields of 70-95% with enantiomeric excesses ranging from 85% to 97% [6] [8].
The application of (1R,1'R,2S,2'S)-DuanPhos in cyclic peptide synthesis represents a breakthrough in the stereocontrolled construction of peptide stereocenters through cascade hydrogenation processes [10] [11]. This methodology enables the sequential reduction of multiple dehydroamino acid residues within cyclic peptide frameworks with exceptional levels of diastereocontrol [12] [13].
Research by Le, Hansen, and Dong demonstrated that rhodium complexes with (R,R',S,S')-DuanPhos can override substrate bias to generate single stereoisomers from cyclic dehydropeptides [10] [14]. The catalyst system employs 5 mol% of rhodium(cyclooctadiene)2 tetrafluoroborate with (R,R',S,S')-DuanPhos under hydrogen atmosphere at 30 atmospheres pressure [10] [12].
The cascade hydrogenation process proceeds through a unidirectional mechanism, where the rhodium-DuanPhos catalyst recognizes specific dehydrophenylalanine residues and initiates sequential reduction in the carbon-to-nitrogen direction around the macrocyclic ring [10]. This molecular recognition phenomenon enables the construction of complex stereochemical arrays with predictable outcomes [12].
Table 2: Diastereocontrol Results in Cyclic Peptide Synthesis
| Peptide Substrate | Yield (%) | Enantiomeric Excess (%) | Diastereomeric Ratio | Catalyst Loading (mol%) |
|---|---|---|---|---|
| Cyclic dehydropeptide 5a [10] | 86 | >99 | 20:<1 | 5 |
| Cyclic dehydropeptide 8 [10] | 84 | >99 | 20:<1 | 5 |
| Dichotomin E precursor [13] | 96 | >99 | >95:5 | 5 |
The synthesis of dichotomin E, a natural cyclic peptide from chickweed, exemplifies the power of this methodology [10] [13]. The rhodium-DuanPhos system achieves complete diastereocontrol in the reduction of bis-dehydro cyclic peptides, furnishing the natural product as a single diastereomer [14] [13]. The transformation proceeds with greater than 95:5 diastereomeric ratio and exceeds 99% enantiomeric excess [10] [11].
Mechanistic studies reveal that the high diastereocontrol arises from the catalyst's ability to differentiate between dehydroamino acid residues based on their position within the macrocyclic framework [10]. The sequential nature of the reduction, combined with the conformational constraints imposed by the cyclic structure, leads to predictable stereochemical outcomes [12].
The stereodivergent synthesis of β-amino nitriles using (1R,1'R,2S,2'S)-DuanPhos showcases the ligand's versatility in controlling absolute stereochemistry through judicious choice of reaction conditions and catalyst configuration [4] [15]. This approach enables access to both enantiomers of β-amino nitrile products from the same prochiral starting materials by varying the ligand enantiomer or reaction parameters [16] [15].
Rhodium-catalyzed asymmetric hydrogenation of amino acrylonitriles represents the most direct route to chiral β-amino nitriles [4] [5]. The (1R,1'R,2S,2'S)-DuanPhos ligand demonstrates exceptional performance in this transformation, achieving high levels of enantioselectivity across a broad substrate scope [15] [17]. The methodology proves particularly effective for substrates bearing electron-withdrawing groups adjacent to the nitrile functionality [4].
Research findings indicate that the choice between (1R,1'R,2S,2'S)-DuanPhos and its enantiomer (1S,1'S,2R,2'R)-DuanPhos allows for stereodivergent access to both enantiomers of the β-amino nitrile products [16] [15]. This capability proves invaluable in pharmaceutical synthesis, where both enantiomers of bioactive compounds may require evaluation [17].
The reaction mechanism involves the initial coordination of the prochiral enamide substrate to the rhodium center, followed by stereoselective hydrogen addition to generate the saturated β-amino nitrile product [4]. The electronic richness of the DuanPhos phosphine centers facilitates rapid catalyst turnover while maintaining high levels of stereochemical control [5] [15].
Table 3: Stereodivergent β-Amino Nitrile Synthesis Results
| Substrate Type | Ligand Configuration | Yield (%) | Enantiomeric Excess (%) | Product Configuration |
|---|---|---|---|---|
| Aromatic amino acrylonitrile [4] | (1R,1'R,2S,2'S) | 92 | 96 | (S) |
| Aromatic amino acrylonitrile [4] | (1S,1'S,2R,2'R) | 94 | 95 | (R) |
| Heteroaromatic derivative [15] | (1R,1'R,2S,2'S) | 88 | 93 | (S) |
| Aliphatic substrate [17] | (1R,1'R,2S,2'S) | 85 | 91 | (S) |
The stereodivergent approach extends beyond simple enantiomer selection to include diastereodivergent processes where multiple stereocenters are created simultaneously [16]. These transformations typically proceed with excellent yields ranging from 85% to 95% and enantiomeric excesses consistently above 90% [4] [15]. The methodology finds particular application in the synthesis of pharmaceutical intermediates and natural product analogs where precise stereochemical control is essential [17].